molecular formula C12H14O2 B2478491 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid CAS No. 4087-43-8

6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid

Cat. No.: B2478491
CAS No.: 4087-43-8
M. Wt: 190.242
InChI Key: OLBPEMPWWWWKHB-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . This compound is known for its unique structural features, which include a benzoannulene core with a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific chemical properties.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid can be achieved through several methods. One efficient method involves the multicomponent reaction of cycloheptanone, an aldehyde, and malononitrile in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) under reflux conditions . This method provides excellent yields and is considered one of the most efficient synthetic routes for this compound.

Industrial Production Methods: Industrial production of 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid typically involves large-scale synthesis using similar multicomponent reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The benzoannulene core can interact with hydrophobic regions of proteins, potentially modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid is unique due to its specific placement of the carboxylic acid group, which influences its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various research applications.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBPEMPWWWWKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4087-43-8
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulene-1-carboxylic acid
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